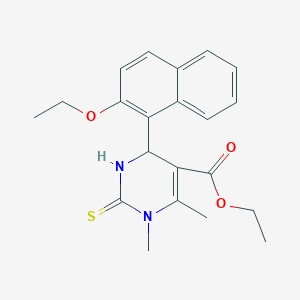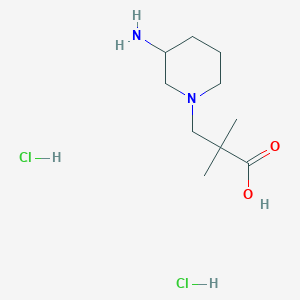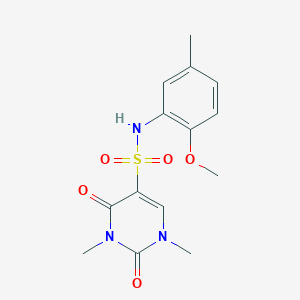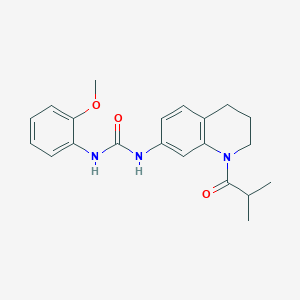
Ethyl 4-(2-ethoxynaphthalen-1-yl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as nucleotides. The ethoxy-naphthalene group attached to it suggests that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The ethoxy-naphthalene group would add significant complexity to the molecule, likely affecting its physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrimidine ring and the ethoxy-naphthalene group. Pyrimidines can undergo a variety of reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the ethoxy-naphthalene group could potentially increase its lipophilicity, which might affect its solubility and permeability .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Ethyl 4-(2-ethoxynaphthalen-1-yl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound involved in various synthetic and analytical chemistry studies. Its derivatives have been synthesized through ionic liquid-promoted methods, demonstrating the compound's role in facilitating environmentally friendly and efficient chemical reactions. These derivatives exhibit potential as antimicrobial agents, with certain compounds showing potent antibacterial and antifungal activities. The effectiveness of these derivatives against specific pathogens highlights their potential in developing new antimicrobial treatments (Tiwari et al., 2018).
Antimicrobial and Biological Activities
Research has shown that derivatives of this compound possess significant antimicrobial properties. These compounds have been evaluated for their in vitro antibacterial and antifungal activities, demonstrating their potential in treating microbial infections. Furthermore, the compounds' non-toxic nature to human cells, as evidenced by cytotoxicity tests against human cancer cell lines, suggests their safety for therapeutic use. The antimicrobial selectivity and the absence of cytotoxic effects make these derivatives promising candidates for developing new antimicrobial drugs (Tiwari et al., 2018).
Molecular Docking and Drug Development
The molecular docking studies of these compounds have provided insights into their binding interactions with microbial receptors, shedding light on their mode of action. This understanding is crucial for designing drugs with specific target interactions, enhancing their efficacy while minimizing side effects. The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis further supports the compounds' potential as oral drug candidates, emphasizing their favorable pharmacokinetic profiles. The comprehensive evaluation of antimicrobial activity, cytotoxicity, and molecular interactions underscores the significant potential of these derivatives in pharmaceutical research and drug development (Tiwari et al., 2018).
Wirkmechanismus
Mode of Action
Compounds with similar structures often interact with their targets through a variety of mechanisms, including binding to specific enzymes or receptors, inhibiting specific biochemical pathways, or disrupting cell membrane integrity .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Similar compounds have been found to affect a variety of pathways, often related to the targets they bind to .
Result of Action
Similar compounds have been found to have a variety of effects, often related to their mode of action and the biochemical pathways they affect .
Eigenschaften
IUPAC Name |
ethyl 6-(2-ethoxynaphthalen-1-yl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-5-25-16-12-11-14-9-7-8-10-15(14)18(16)19-17(20(24)26-6-2)13(3)23(4)21(27)22-19/h7-12,19H,5-6H2,1-4H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPJDPSLVPAWPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C3C(=C(N(C(=S)N3)C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24815872 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2510116.png)

![3-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2510120.png)
![4-Chlorothieno[2,3-b]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2510121.png)
![(E)-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-2-phenylethenesulfonamide](/img/structure/B2510122.png)
![2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2510125.png)
![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-4-((4-chlorophenyl)sulfonyl)butan-1-one](/img/structure/B2510126.png)
![8-[(4-benzylpiperidin-1-yl)methyl]-7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![6-(4-fluorophenyl)-3-methyl-N-(oxolan-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2510128.png)


![N-(4-fluorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2510132.png)

